molecular formula C23H45NO4 B157527 Palmitoylcarnitine CAS No. 1935-18-8

Palmitoylcarnitine

Cat. No.: B157527
CAS No.: 1935-18-8
M. Wt: 399.6 g/mol
InChI Key: XOMRRQXKHMYMOC-UHFFFAOYSA-N
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Description

Palmitoyl-carnitine is an ester derivative of carnitine, involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP) . This compound is essential for the conversion of fatty acids into energy, particularly in tissues with high energy demands such as the heart and skeletal muscles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoyl-carnitine is synthesized through the enzymatic reaction of palmitoyl-coenzyme A with carnitine. This reaction is catalyzed by the enzyme carnitine O-palmitoyltransferase . The reaction conditions typically involve an aqueous environment with a pH range of 7.0 to 8.0 and a temperature of around 37°C.

Industrial Production Methods: In industrial settings, palmitoyl-carnitine is produced using biotechnological methods that involve the fermentation of genetically modified microorganisms capable of expressing the carnitine O-palmitoyltransferase enzyme. The process includes the extraction and purification of the compound from the fermentation broth .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Requires the presence of oxygen and enzymes such as acyl-coenzyme A dehydrogenase.

    Hydrolysis: Typically occurs in an aqueous environment with the presence of esterases.

Major Products:

Scientific Research Applications

Cancer Therapy

Mechanism of Action
Palmitoylcarnitine has been shown to induce apoptosis in cancer cells by enhancing mitochondrial respiration and oxidative stress. It selectively decreases cell survival in specific cancer types while sparing non-transformed cells, suggesting a therapeutic window for targeting malignant tissues.

Key Findings

  • Colorectal Cancer : Research indicates that this compound significantly reduces the survival of colorectal cancer cells (HT29) by increasing oxidative stress and altering glutathione levels. In contrast, non-transformed cells (CCD 841) showed resilience to its effects, highlighting the selective nature of this compound's action .
  • Liver Cancer : A study demonstrated that combining this compound with dasatinib led to enhanced anti-tumor effects in HepG2 liver cancer cells. This combination therapy resulted in reduced cell proliferation and increased apoptosis compared to monotherapy .
Cancer Type Effect of this compound Reference
ColorectalDecreased cell survival; increased oxidative stress
LiverEnhanced apoptosis when combined with dasatinib

Metabolic Disorders

Role in Fatty Acid Metabolism
this compound is involved in the transport of fatty acids into mitochondria for β-oxidation. Elevated levels of this compound have been associated with metabolic disorders like steatosis, indicating its potential as a biomarker for lipid metabolism abnormalities .

Clinical Insights
Studies have shown that this compound levels increase significantly in patients with steatosis, suggesting its utility as a diagnostic marker for assessing lipid metabolism dysfunctions . Furthermore, it may serve as a therapeutic target for improving fatty acid oxidation rates in metabolic syndromes.

Inflammatory Responses

Impact on Immune Cells
this compound has been implicated in modulating inflammatory responses within vascular endothelial cells. Its effects on immune cell function suggest potential applications in treating inflammatory diseases .

Research Evidence

  • Vascular Endothelial Cells : this compound influences various signaling pathways that regulate inflammation, indicating its potential as an anti-inflammatory agent in conditions such as atherosclerosis and diabetes .

Biomarker Potential

This compound's levels can reflect changes in metabolic states, making it a candidate for biomarker development. Its association with specific diseases allows for further exploration into its diagnostic capabilities.

Case Study 1: Colorectal Cancer

A study focused on the differential response of HT29 colorectal cancer cells to this compound revealed significant reductions in cell viability linked to increased oxidative stress markers. This case highlights the compound's potential as a targeted therapy for colorectal malignancies.

Case Study 2: Liver Cancer

In vivo experiments demonstrated that the combination of this compound and dasatinib resulted in substantial tumor size reduction in mouse models. This suggests that this compound not only enhances the efficacy of existing therapies but also provides a novel approach to liver cancer treatment.

Comparison with Similar Compounds

    Acetyl-carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.

    Butyryl-carnitine: Involved in the transport of butyryl groups into the mitochondria.

Uniqueness of Palmitoyl-carnitine: Palmitoyl-carnitine is unique due to its specific role in the transport and metabolism of long-chain fatty acids, particularly palmitic acid. This specificity makes it a critical component in energy production in tissues with high metabolic demands .

Biological Activity

Palmitoylcarnitine, a long-chain acylcarnitine, plays significant roles in various biological processes, particularly in fatty acid metabolism and cellular signaling. This article explores its biological activity, supported by case studies, research findings, and data tables.

Overview of this compound

This compound (C16) is an ester formed from palmitic acid and carnitine, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation. It also serves as an important intermediate in fatty acid metabolism and has been implicated in various pathological conditions.

Key Biological Activities

  • Fatty Acid Oxidation :
    • This compound is crucial for the mitochondrial oxidation of long-chain fatty acids. It facilitates the entry of fatty acids into the mitochondria, where they are oxidized for energy production .
  • Cell Signaling :
    • The compound has been shown to influence cell signaling pathways. For instance, it can inhibit protein kinase C (PKC) activity, which is involved in various cellular processes including growth and differentiation .
  • Inflammatory Response :
    • Elevated levels of this compound have been associated with increased production of pro-inflammatory cytokines such as IL-6, particularly in cancerous tissues. This suggests a role in inflammation and tumor progression .

1. Case Study on Primary Carnitine Deficiency

A notable case involved an infant with primary carnitine deficiency who exhibited abnormal levels of this compound. The infant was treated with L-carnitine supplementation, which improved plasma carnitine levels and prevented hypoglycemic episodes . This case underscores the importance of this compound levels in metabolic disorders.

2. Prostate Cancer Research

A study comparing this compound levels in cancerous versus non-cancerous prostate tissues revealed significantly higher concentrations in cancerous tissues. This accumulation correlated with enhanced IL-6 expression and Ca2+^{2+} influx in prostate cancer cells, indicating its potential role as a biomarker for tumor progression .

3. Combined Treatment with Dasatinib

Research demonstrated that combining this compound with dasatinib (a cancer treatment) resulted in synergistic effects that inhibited cell growth and induced apoptosis in liver cancer cells (HepG2). This combination also increased oxidative stress and membrane depolarization, suggesting a complex interplay between metabolic pathways and therapeutic interventions .

Data Table: Biological Effects of this compound

Biological ActivityEffect/OutcomeReference
Fatty Acid OxidationEssential for mitochondrial transport
PKC InhibitionAlters cell signaling pathways
IL-6 ProductionIncreased in cancerous tissues
Apoptosis InductionEnhanced when combined with dasatinib
Ca2+^{2+} InfluxRapid influx observed in prostate cancer cells

This compound's biological effects are mediated through several mechanisms:

  • Ion Channel Modulation : It alters membrane permeability affecting ion channels, particularly Ca2+^{2+} channels, which play critical roles in cellular signaling and inflammatory responses .
  • Gene Expression Regulation : High levels of this compound induce changes in gene expression associated with glycolysis and inflammation, potentially promoting cancer progression .
  • Oxidative Stress : The compound can increase reactive oxygen species (ROS), contributing to cellular stress responses and apoptosis .

Q & A

Basic Research Questions

Q. What is the mechanism of palmitoylcarnitine synthesis and mitochondrial transport?

this compound is synthesized via the carnitine O-palmitoyltransferase (CPT) system. Palmitoyl-CoA and L-carnitine are catalyzed by CPT-I on the outer mitochondrial membrane to form this compound, enabling transport across the membrane. The carnitine-acylcarnitine translocase (CACT) actively shuttles it into the mitochondrial matrix, where CPT-II reconverts it to palmitoyl-CoA for β-oxidation . Methodological Insight: Use DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to monitor CoA release during CPT-I/II activity assays, as described in kinetic studies .

Q. How does this compound contribute to β-oxidation and ATP production?

During β-oxidation, this compound-derived palmitoyl-CoA generates 8 acetyl-CoA molecules, yielding 7 NADH, 7 FADH₂, and 108 ATP via the TCA cycle and electron transport chain. Experimental validation involves measuring oxygen consumption rates (OCR) in isolated mitochondria using substrates like this compound and inhibitors (e.g., rotenone) to dissect metabolic fluxes .

Q. What molecular features of this compound influence its biological activity?

this compound (C₂₃H₄₅NO₄, 399.6 g/mol) contains a saturated C16 palmitoyl chain esterified to carnitine’s β-hydroxy group. Its amphiphilic structure enables membrane interaction, functioning as a surfactant in vitro. This property complicates in vivo studies, requiring careful control of concentration to avoid artifactual membrane disruption .

Q. What are standard methods for quantifying this compound in clinical samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting this compound in dried blood spots (DBS) or plasma. Ratios like C14:1/C16 (LOINC 53195-4) or C5-DC/C16 (LOINC 75267-5) are diagnostic for fatty acid oxidation disorders .

Advanced Research Questions

Q. How can contradictory findings about this compound as a HCC biomarker be reconciled?

While some studies report elevated this compound in HCC plasma (AUC = 0.717) due to enhanced β-oxidation in cancer cells, others observe lower levels, possibly due to metabolic heterogeneity or cohort differences (e.g., cirrhosis vs. early-stage HCC). Harmonizing pre-analytical variables (fasting status, sample processing) and validating via multi-center cohorts are critical .

Q. What mechanisms link this compound to insulin resistance in muscle cells?

this compound accumulation in CPT2-knockout myotubes activates protein tyrosine phosphatase 1B (PTP1B), dephosphorylating insulin receptors and reducing Akt signaling. Methodologically, siRNA-mediated CPT2 silencing combined with glucose uptake assays (e.g., 2-NBDG) clarifies this pathway .

Q. How can mitochondrial transport kinetics of this compound be experimentally measured?

Microsomal vesicle assays (≥95% impermeable to palmitoyl-CoA) track [¹⁴C]-palmitoylcarnitine uptake using acyl-CoA:ethanol acyltransferase as a reporter. This system confirms CACT-dependent transport and distinguishes cytosolic vs. luminal CPT activity .

Q. What experimental controls are essential when studying ROS production during this compound oxidation?

Mitochondrial ROS (e.g., H₂O₂) from this compound oxidation originates at complexes I, II, and III. Use malonate (complex II inhibitor) and atpenin A5 (ubiquinone-site blocker) to dissect contributions. Correct for artifacts by parallel assays with succinate/rotenone .

Q. How do acylcarnitine ratios predict cancer cachexia progression?

In cancer patients, this compound/acylcarnitine (Q2) and this compound/octadecenoylcarnitine (Q3) ratios in DBS correlate with early weight loss (P < 0.0001). LC-MS-based metabolomics paired with longitudinal clinical data validate these ratios as prognostic tools .

Q. What is the role of this compound in neuronal differentiation?

this compound promotes neuroblastoma differentiation via PKC activation and B-50 protein regulation. Experimental models use neuroblastoma cell lines treated with this compound (10–100 µM) and assess neurite outgrowth via immunocytochemistry .

Q. Methodological Best Practices

  • Mitochondrial Respiration Assays: Use Seahorse XF analyzers to quantify OCR with this compound ± malate/pyruvate. Normalize data to protein content or citrate synthase activity .
  • Biomarker Validation: Employ ROC-AUC analysis and net reclassification improvement (NRI) to assess diagnostic utility, as done in T2D studies (NRI = 0.18 for this compound) .
  • Structural Confirmation: For synthetic batches, validate via ¹H-NMR (δ 1.25 ppm for palmitoyl chain) and high-resolution MS (m/z 400.342 [M+H]⁺) .

Properties

IUPAC Name

3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRRQXKHMYMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895028
Record name Palmitoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935-18-8
Record name (±)-Palmitoyl carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1935-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL CARNITINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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